molecular formula C16H16N2O4S B15089437 4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester

4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B15089437
M. Wt: 332.4 g/mol
InChI Key: ZUJAZFNDODCQPI-RQZCQDPDSA-N
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Description

4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester is a thiophene-based derivative featuring a 3-nitro-benzylidene imine substituent at the 2-position of the thiophene ring. The compound is synthesized via condensation reactions, likely involving ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 3-nitrobenzaldehyde under acidic or catalytic conditions .

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(E)-(3-nitrophenyl)methylideneamino]thiophene-3-carboxylate

InChI

InChI=1S/C16H16N2O4S/c1-4-22-16(19)14-10(2)11(3)23-15(14)17-9-12-6-5-7-13(8-12)18(20)21/h5-9H,4H2,1-3H3/b17-9+

InChI Key

ZUJAZFNDODCQPI-RQZCQDPDSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate typically involves the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 3-nitrobenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired thiophene derivative.

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares the target compound with structurally related derivatives:

Compound Name Substituent at 2-Position Molecular Formula Key Functional Groups Melting Point (°C)
Target Compound 3-Nitro-benzylidene-amino C₁₆H₁₅N₃O₄S (inferred) Nitrobenzylidene, ester Not reported
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2-Cyano-3-(substituted phenyl)acrylamido C₁₇H₁₅N₃O₃S Cyano, acrylamido, ester 72–94% yield
4,5-Dimethyl-2-[(3-methyl-isoxazole-5-carbonyl)-amino]-thiophene-3-carboxylic acid ethyl ester 3-Methyl-isoxazole-5-carbonyl-amino C₁₄H₁₆N₂O₄S Isoxazole, amide, ester Not reported
Ethyl 4,5-dimethyl-2-(phenylacetamido)thiophene-3-carboxylate Phenylacetamido C₁₈H₂₁NO₃S Phenylacetamido, ester Not reported
4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester 3-Phenyl-thioureido C₁₆H₁₇N₃O₂S₂ Thiourea, ester Not reported

Key Observations:

  • Electronic Effects: The 3-nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups like methyl (in isoxazole derivatives) or neutral groups like phenylacetamido .
  • Spectral Signatures: The nitro group is expected to show distinct IR absorption bands at ~1,520 cm⁻¹ (asymmetric NO₂ stretch) and ~1,350 cm⁻¹ (symmetric NO₂ stretch), absent in analogs with cyano or amide substituents .

Physicochemical Properties

  • Melting Points: Analogs with rigid substituents (e.g., fused aromatic systems) exhibit higher melting points (e.g., 174–260°C in ), whereas flexible substituents (e.g., alkyl chains) lower melting points. The nitro group’s planar structure may increase crystallinity in the target compound .
  • Solubility: The nitro group’s polarity could improve solubility in polar solvents compared to nonpolar substituents like phenylacetamido .

Biological Activity

4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing existing research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S. The structure consists of a thiophene ring substituted with a nitro-benzylidene group and an ethyl ester functional group, which are critical for its biological properties.

Antitumor Activity

Research has indicated that compounds containing thiophene moieties exhibit significant antitumor properties. For instance, thiazole derivatives similar to the target compound have shown promising cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhances their activity. For example, compounds with IC50 values below 2 µg/mL have been reported in studies involving thiazole derivatives .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Studies on related thiazole compounds reveal that modifications can lead to enhanced efficacy against both Gram-positive and Gram-negative bacteria. The presence of nitro groups in the structure is often correlated with increased antibacterial activity due to their ability to disrupt bacterial cell processes .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

  • Substituents : Methyl groups at positions 4 and 5 on the thiophene ring significantly influence the biological activity by enhancing electron density.
  • Functional Groups : The nitro group attached to the benzylidene increases lipophilicity and may facilitate better membrane penetration.
  • Ester Functionality : The ethyl ester group is essential for solubility and bioavailability, impacting pharmacokinetics.

Case Studies

  • Anticancer Activity : A study demonstrated that a similar compound exhibited an IC50 value of 1.61 µg/mL against Jurkat T cells, indicating strong antitumor potential. Molecular dynamics simulations suggested that interactions with target proteins were primarily through hydrophobic contacts .
  • Antibacterial Activity : Another case study reported that thiazole derivatives showed significant growth inhibition against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values as low as 0.5 µg/mL .

Data Tables

Property Value
Molecular FormulaC16H16N2O5SC_{16}H_{16}N_{2}O_{5}S
Antitumor IC50< 2 µg/mL
Antibacterial MIC0.5 µg/mL (selected compounds)

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